3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a diazo compound that is synthesized through a specific method and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde involves the release of nitric oxide upon exposure to light. Nitric oxide is a potent vasodilator and has been shown to have various physiological effects, including the regulation of blood pressure and the immune system. The release of nitric oxide from 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde can be controlled using light, which makes it a useful tool in various scientific research applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde are primarily due to the release of nitric oxide. Nitric oxide has been shown to have various effects on the body, including the relaxation of smooth muscle and the regulation of blood flow. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde in lab experiments is its ability to release nitric oxide upon exposure to light. This allows for the controlled release of nitric oxide, which can be useful in various scientific research applications. However, one of the limitations of using this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde in scientific research. One potential application is in the development of new photodynamic therapies for cancer treatment. Additionally, it could be used as a tool for studying the physiological effects of nitric oxide in various biological systems. Finally, further research could be conducted to improve the stability of the compound in aqueous solutions, which could expand its potential applications in lab experiments.
Conclusion:
In conclusion, 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde is a unique chemical compound that has potential applications in various scientific research fields. Its ability to release nitric oxide upon exposure to light makes it a useful tool in the development of new therapies and in the study of physiological effects. While it has some limitations, further research could expand its potential applications and improve its stability in aqueous solutions.
Synthesemethoden
The synthesis of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde involves the reaction of 3-nitrobenzenediazonium chloride with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of a yellow-orange precipitate, which is then purified using recrystallization techniques. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde has various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including azo dyes, which are widely used in the textile industry. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-2-23-14-7-10(9-19)6-13(15(14)20)17-16-11-4-3-5-12(8-11)18(21)22/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBOPPADCCPTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)N=NC2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.